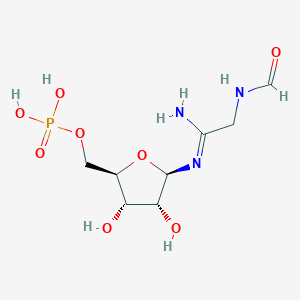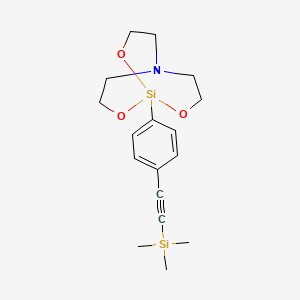![molecular formula C18H26N18O3 B12757134 6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione CAS No. 72437-38-8](/img/structure/B12757134.png)
6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine involves multiple steps. One common method includes the nucleophilic substitution of phenylhydrazine with disubstituted amidine in the presence of sodium methoxide in methanol, followed by refluxing with dimethyl oxalate . Another approach involves the reaction of 2,4-diamino-6-phenyl-1,3,5-triazine with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include microwave-assisted synthesis, solid-phase synthesis, and multicomponent one-pot reactions . These methods are designed to be efficient and cost-effective, making the compound accessible for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the triazine rings and amino groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, dimethyl oxalate, phenylhydrazine, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups and properties .
Wissenschaftliche Forschungsanwendungen
6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other complex molecules and materials.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups and triazine rings allow it to form strong interactions with various biological molecules, leading to its antimicrobial and antiviral effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: A similar compound with three amino groups attached to the triazine ring.
4,6-Diamino-1,3,5-triazine-2-carbohydrazide: Another triazine derivative with potential biological activity.
2,4-Diamino-6-phenyl-1,3,5-triazine: A triazine compound with phenyl and amino groups.
Uniqueness
6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine is unique due to its multiple triazine rings and amino groups, which provide it with versatile chemical reactivity and potential for various applications. Its structure allows for strong interactions with biological molecules, making it a promising candidate for drug development and other scientific research .
Eigenschaften
CAS-Nummer |
72437-38-8 |
|---|---|
Molekularformel |
C18H26N18O3 |
Molekulargewicht |
542.5 g/mol |
IUPAC-Name |
6-[4,6-bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C15H23N15.C3H3N3O3/c16-10-22-7(23-11(17)28-10)3-1-2-6(9-26-14(20)30-15(21)27-9)4-5-8-24-12(18)29-13(19)25-8;7-1-4-2(8)6-3(9)5-1/h6H,1-5H2,(H4,16,17,22,23,28)(H4,18,19,24,25,29)(H4,20,21,26,27,30);(H3,4,5,6,7,8,9) |
InChI-Schlüssel |
OKHJTXJMJBYQHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC1=NC(=NC(=N1)N)N)CC(CCC2=NC(=NC(=N2)N)N)C3=NC(=NC(=N3)N)N.C1(=O)NC(=O)NC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




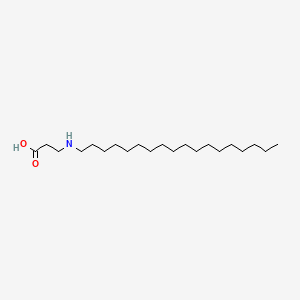
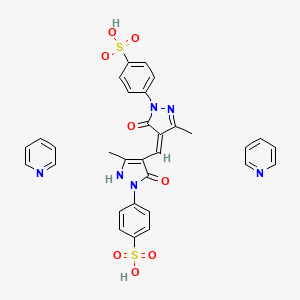
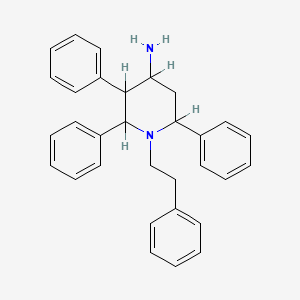
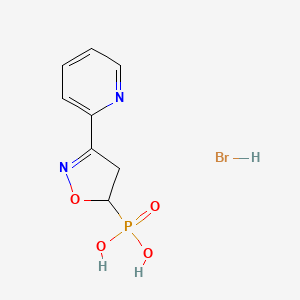

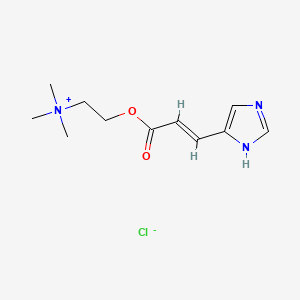
![methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate](/img/structure/B12757098.png)

